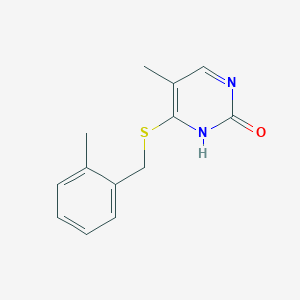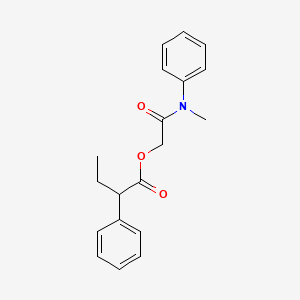
2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, given the presence of several reactive functional groups. For instance, the amine group could participate in nucleophilic substitution reactions, while the ester group could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the ester and amine could impact its solubility, while the phenyl groups could influence its stability and reactivity .Scientific Research Applications
MenB Inhibitors in Tuberculosis Treatment
Research into CoA adducts of 4-oxo-4-phenylbut-2-enoates has shown promising results in the development of inhibitors for MenB, a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. These compounds have demonstrated nanomolar inhibitory potency against MenB, highlighting their potential as novel therapeutic agents against tuberculosis. The study showcases the critical interaction between the CoA adduct carboxylate and the MenB oxyanion hole, underscoring the innovative approach in designing potent inhibitors for acyl-CoA binding enzymes (Xiaokai Li et al., 2011).
Anticancer Applications
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have revealed their potential as anticancer drugs. When tested against various human tumor cell lines, these compounds exhibited significant cytotoxicity, with some showing more effectiveness than conventional drugs like doxorubicin, cisplatin, 5-fluorouracil, and etoposide. This research opens new avenues for the development of organotin(IV)-based chemotherapeutics (T. S. Basu Baul et al., 2009).
Biosynthesis of Fruit Aroma Compounds
Studies on the biosynthesis of 2-methylbutyl, 2-methyl-2-butenyl, and 2-methylbutanoate esters in apples have provided insights into the chemical pathways that contribute to fruit aroma. By employing deuterium-labeled substrates, researchers have been able to trace the biosynthetic origins and interconversions of these esters, identifying novel compounds in the aroma profile of different apple cultivars. This research not only enhances our understanding of fruit aroma biosynthesis but also has implications for the agricultural and food industries in developing fruits with improved aroma profiles (D. Rowan et al., 1996).
Molecular Docking and Quantum Computational Studies
Quantum computational and spectroscopic studies, along with ligand-protein docking, have been conducted on 2-phenylbutanoic acid and its derivatives to explore their chemical properties and potential biological activities. These studies provide valuable insights into the molecular interactions and structural requirements for drug development, offering a pathway for identifying new therapeutic agents (B. Raajaraman et al., 2019).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .
Safety and Hazards
properties
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-17(15-10-6-4-7-11-15)19(22)23-14-18(21)20(2)16-12-8-5-9-13-16/h4-13,17H,3,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGRHPXTJABWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)N(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2399293.png)
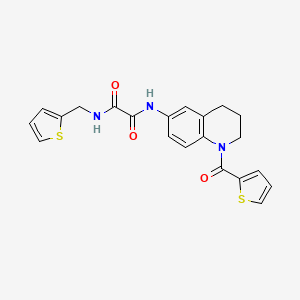
![N-(3,4-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2399295.png)
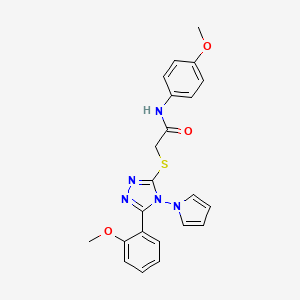
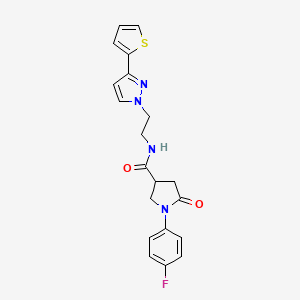
![N-(2,6-dimethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399298.png)

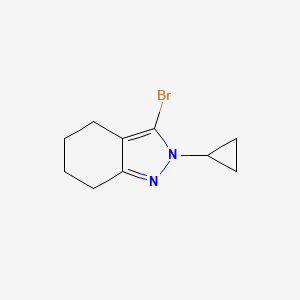
![2-(4-Benzoylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2399305.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2399306.png)
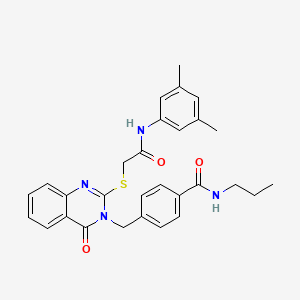
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2399311.png)

